2-Chloro-1,3-benzothiazole-6-sulfonyl chloride
Overview
Description
2-Chloro-1,3-benzothiazole-6-sulfonyl chloride is an organic compound with the molecular formula C7H4ClNO2S2. It is a derivative of benzothiazole, featuring a sulfonyl chloride group at the 6-position and a chlorine atom at the 2-position. This compound is typically a faint to light yellow solid and is known for its reactivity, particularly in organic synthesis where it is used as a sulfonylating agent .
Mechanism of Action
Target of Action
2-Chloro-1,3-benzothiazole-6-sulfonyl chloride is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, growth-stimulating, and defoliating activities . .
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Benzothiazole derivatives are known to have a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
It is known to be a strong chlorinating agent , suggesting that it could potentially react with various biomolecules in biochemical reactions
Cellular Effects
Given its strong chlorinating properties , it may influence cell function by modifying cellular proteins or other biomolecules
Molecular Mechanism
Its strong chlorinating properties suggest that it could potentially bind to and modify biomolecules, potentially leading to changes in enzyme activity or gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride generally involves the reaction of 2-chloro-1,3-benzothiazole-6-sulfonic acid with thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Starting Material: 2-Chloro-1,3-benzothiazole-6-sulfonic acid
Reagents: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3)
Conditions: Inert atmosphere, controlled temperature (usually around 0-5°C initially, then gradually increased to room temperature)
Product: this compound
The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The product is typically purified by recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-benzothiazole-6-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Substitution: The chlorine atom at the 2-position can participate in electrophilic substitution reactions, allowing for further functionalization of the benzothiazole ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thiosulfonates: Formed by the reaction with thiols
Scientific Research Applications
2-Chloro-1,3-benzothiazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a sulfonylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2-Chloro-1,3-benzothiazole-6-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and benzothiazole compounds:
1,3-Benzothiazole-6-sulfonyl chloride: Lacks the chlorine atom at the 2-position, making it less reactive in certain substitution reactions.
2-Chloro-1,3-benzothiazole: Lacks the sulfonyl chloride group, limiting its use as a sulfonylating agent.
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride: Contains a different heterocyclic ring, which can influence its reactivity and applications
These comparisons highlight the unique combination of reactivity and functional groups present in this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-6-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPMZVSKBOCSMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493270 | |
Record name | 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6608-50-0 | |
Record name | 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-benzothiazole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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